4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique molecular structure, which includes a dioxolo ring, a benzothiazole moiety, and a sulfamoyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone.
Attachment of the Sulfamoyl Group: This step involves the reaction of a sulfonamide with a benzyl halide under basic conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired benzamide structure, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Continuous flow reactors to improve scalability and efficiency.
Purification Techniques: Advanced chromatographic methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or benzothiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(diethylamino)ethyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide: Lacks the dioxolo and benzothiazole moieties.
N-(2-(diethylamino)ethyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride: Similar structure but different functional groups.
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its combination of the dioxolo ring, benzothiazole moiety, and sulfamoyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2.ClH/c1-4-32(5-2)15-16-33(29-30-24-17-25-26(38-20-37-25)18-27(24)39-29)28(34)22-11-13-23(14-12-22)40(35,36)31(3)19-21-9-7-6-8-10-21;/h6-14,17-18H,4-5,15-16,19-20H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMFCNHAPGBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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